Synthesis Analysis: A practical and efficient synthesis of N-(2,2-Difluoroethyl)cyclopropanamine has been reported. [] This method involves the reaction of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with iron powder and acetic acid, followed by C-N cross-coupling and diazotization. Subsequent nucleophilic substitution with (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine and isopropylidene deprotection yields the desired N-(2,2-Difluoroethyl)cyclopropanamine.
Description: N-(2,2-Difluoroethyl)cyclopropanamine is a key intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor used to prevent blood clots. [] Its inclusion in the Ticagrelor structure contributes to the drug's overall pharmacological profile.
Mechanism of Action (Ticagrelor): While this report focuses on the chemical aspects of N-(2,2-Difluoroethyl)cyclopropanamine, it's important to note that Ticagrelor, the drug it is used to synthesize, acts as a reversible antagonist of the P2Y12 receptor, which is found on platelets and plays a crucial role in platelet aggregation. By blocking this receptor, Ticagrelor prevents platelets from clumping together, reducing the risk of blood clot formation. []
Applications (Ticagrelor): Ticagrelor, synthesized using N-(2,2-Difluoroethyl)cyclopropanamine, is clinically used for: []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: